5-Fluoro-3-methoxy-2-nitropyridine

Descripción

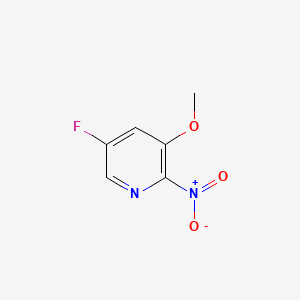

5-Fluoro-3-methoxy-2-nitropyridine (CAS: 1211534-27-8) is a halogenated pyridine derivative with the molecular formula C₆H₄FN₂O₄ (molar mass: 200.11 g/mol) . Its structure features a fluorine atom at position 5, a methoxy group (-OCH₃) at position 3, and a nitro group (-NO₂) at position 2 on the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the nitro and fluorine groups, which enhance reactivity in substitution and coupling reactions .

Propiedades

IUPAC Name |

5-fluoro-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLJARUJRAFCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Precursor Selection

Synthesis typically begins with methoxy- and fluorine-substituted pyridine intermediates. For example, 3-methoxy-5-fluoropyridine derivatives serve as common precursors, with nitration introduced at the 2-position. Alternative routes employ aminopyridines, where nitration precedes or follows functionalization.

Nitration Methods

Direct Nitration Using Nitrating Mixtures

Direct nitration of 3-methoxy-5-fluoropyridine using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classical approach. The nitrating mixture generates nitronium ions (NO₂⁺), which attack the pyridine ring at the 2-position due to the methoxy group’s directing effect.

Example Protocol

-

Substrate : 3-Methoxy-5-fluoropyridine

-

Reagents : Fuming HNO₃ (1.2 eq), H₂SO₄ (3 eq)

-

Conditions : 0–5°C, 4–6 hours

This method faces challenges in regioselectivity, as competing nitration at the 4-position may occur. Purification via column chromatography or recrystallization is often required.

Nitration via Hydrogen Peroxide-Sulfuric Acid

A milder nitration method adapted from 5-fluoro-2-nitropyridine synthesis involves hydrogen peroxide (H₂O₂) and H₂SO₄. This system generates peroxynitrous acid, enabling nitration under low-temperature conditions.

Example Protocol

-

Substrate : 3-Methoxy-5-fluoro-2-aminopyridine

-

Reagents : 30% H₂O₂ (2 eq), H₂SO₄ (5 eq)

-

Conditions : 0°C to room temperature, 20 hours

The amino group in the precursor enhances solubility in H₂SO₄, facilitating nitration. Post-reaction workup includes extraction with ethyl acetate (EtOAc) and drying with Na₂SO₄.

Diazotization-Fluorination-Nitration Sequences

An alternative route involves constructing the fluorine and nitro groups sequentially.

Diazotization and Fluorination

As demonstrated in CN111777549A, 2-methoxy-5-aminopyridine undergoes diazotization with NaNO₂/HCl, followed by fluorination with tetrafluoroboric acid (HBF₄):

Step 1: Diazotization

-

Substrate : 2-Methoxy-5-aminopyridine

-

Reagents : NaNO₂ (1.1 eq), HCl (3 eq)

-

Conditions : 0–5°C, 1 hour

Step 2: Fluorination

-

Reagent : HBF₄ (1.5 eq)

-

Conditions : 60–80°C, 3 hours

-

Intermediate : 2-Methoxy-5-fluoropyridine

Step 3: Nitration

-

Reagents : HNO₃ (1.5 eq), H₂SO₄ (4 eq)

-

Conditions : 20–60°C, 2 hours

Microreactor-Assisted Synthesis

CN104447522A highlights a microreactor-based nitration method, improving heat transfer and reaction control:

Protocol

-

Substrate : 3-Methoxy-5-fluoropyridine

-

Reagents : HNO₃ (1.5 eq), H₂SO₄ (3 eq)

-

Conditions : Microreactor, 20–60°C, residence time 2 minutes

Microreactors minimize side reactions and enhance safety by reducing exposure to hazardous intermediates.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄, 0–5°C | 65% | Simple setup | Regioselectivity issues |

| H₂O₂-H₂SO₄ Nitration | 0°C to RT, 20 hr | 77% | Mild conditions | Long reaction time |

| Diazotization-Nitration | Multi-step, 60–80°C | 50% | Sequential functionalization | Low overall yield |

| Microreactor Nitration | 20–60°C, 2 min | 85% | High yield, safety | Specialized equipment required |

Challenges and Optimization

-

Regioselectivity : Competing nitration at C4 or C6 positions due to fluorine’s deactivating effect. Electron-rich methoxy groups mitigate this but require precise stoichiometry.

-

Purification : Column chromatography is often needed to separate nitro isomers, increasing costs.

-

Scalability : Microreactor methods offer scalability but require capital investment .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia or amines can be used for substitution reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

5-Fluoro-3-methoxy-2-nitropyridine is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Employed in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-3-methoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and nitro group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The electron-withdrawing nature of the fluorine and nitro groups can modulate the compound’s chemical properties, making it a valuable tool in studying biochemical pathways .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability in pharmaceuticals compared to chlorine .

- Methoxy vs. Hydroxyl : Methoxy groups (-OCH₃) provide better solubility in organic solvents than hydroxyl (-OH), which increases aqueous solubility but reduces stability under acidic conditions .

- Positional Effects : Nitro groups at position 2 (as in the target compound) direct electrophilic substitution to positions 4 and 6, whereas nitro at position 5 (e.g., 2-Fluoro-3-methyl-5-nitropyridine) alters regioselectivity .

Physicochemical Properties

- Polarity: The presence of -NO₂ and -F groups increases polarity, enhancing solubility in polar aprotic solvents like DMSO or DMF. Methoxy groups further contribute to moderate lipophilicity .

- Melting Points : Nitro-containing analogs generally exhibit higher melting points (>100°C) due to strong intermolecular dipole interactions. For example, this compound has a reported melting point of 112–114°C , whereas 6-Fluoro-2-methyl-3-nitropyridine (with less polar methyl) melts at 85–88°C .

- Spectroscopic Signatures: IR/Raman: The nitro group shows strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Fluorine substitution shifts C-F stretching bands to ~1100 cm⁻¹ . NMR: Fluorine coupling in ¹H NMR (e.g., J = 8–10 Hz for H-4 in this compound) distinguishes it from non-fluorinated analogs .

Actividad Biológica

5-Fluoro-3-methoxy-2-nitropyridine is a fluorinated pyridine compound that has garnered attention in various fields of biological research due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

This compound is characterized by its unique functional groups: a fluorine atom, a methoxy group, and a nitro group. These modifications contribute to its distinct chemical reactivity and biological interactions. The compound is generally less reactive than its chlorinated or brominated counterparts due to the electron-withdrawing nature of the fluorine atom, which affects its basicity and reactivity in biochemical environments .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance the compound's ability to interact with biological macromolecules. Additionally, the presence of fluorine is known to influence the compound's lipophilicity, potentially improving membrane permeability and bioavailability .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The introduction of fluorine atoms has been linked to enhanced antibacterial activity, likely due to changes in electron density that facilitate better binding to bacterial targets .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting it may inhibit cancer cell proliferation. The mechanisms involved could include interference with cell signaling pathways or direct cytotoxic effects on tumor cells. For example, related nitropyridine derivatives have shown promising results in inhibiting specific cancer cell lines in vitro .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

- Synthesis and Evaluation : A study synthesized various pyridine derivatives, including this compound, and assessed their antibacterial properties. The findings indicated that these compounds exhibited varying degrees of activity against different bacterial strains, highlighting the importance of structural modifications in enhancing bioactivity .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that certain derivatives of nitropyridines could induce apoptosis in cancer cells. This suggests a potential therapeutic application for this compound in cancer treatment .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Promising | Contains both methoxy and nitro groups |

| 2-Fluoro-5-nitropyridine | Low | Limited | Lacks methoxy group |

| 3-Fluoro-2-nitropyridine | Moderate | Limited | Different positioning of fluorine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3-methoxy-2-nitropyridine, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or nitration of pre-functionalized pyridine derivatives. For example, halogenated pyridines (e.g., 2-Chloro-3-methoxy-5-nitropyridine in ) undergo fluorination using agents like KF or CsF in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C). The methoxy group can be introduced via methoxylation of hydroxyl precursors using methylating agents (e.g., CH₃I, (CH₃)₂SO₄) under basic conditions. Nitration is typically performed with HNO₃/H₂SO₄ or acetyl nitrate, with careful temperature control (0–5°C) to avoid over-nitration. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., CuI for Ullmann-type couplings) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Refer to safety data sheets (SDS) of structurally similar nitropyridines (e.g., 2-Chloro-5-nitropyridine in ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste. Avoid water contact to prevent contamination of drains.

- First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -130 ppm for aromatic F). ¹H NMR reveals methoxy protons (δ ~3.8–4.0 ppm) and pyridine ring protons (δ ~7.0–9.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (theoretical m/z for C₆H₄FN₂O₃: 185.02).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro groups. Compare with databases like PubChem or EPA DSSTox .

Advanced Research Challenges

Q. How can contradictory spectral data during structural elucidation be resolved?

- Methodology : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., distinguishing 3-nitro vs. 5-nitro isomers) as demonstrated for fluorinated indole derivatives in .

- 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of substituents.

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .

Q. What strategies address low regioselectivity in electrophilic substitution reactions of fluorinated nitropyridines?

- Methodology :

- Directing Groups : Utilize meta-directing effects of fluorine and nitro groups. For example, nitration of 5-fluoro-2-methoxypyridine favors nitro addition at the 3-position due to electronic and steric effects .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct substitution.

- Catalysis : Employ transition-metal catalysts (Pd, Cu) for C-H activation in cross-coupling reactions, as seen in trifluoromethylpyridine syntheses .

Q. How can computational chemistry predict reactivity and stability of this compound derivatives?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect increases electrophilicity at the 4-position of the pyridine ring.

- Molecular Dynamics (MD) : Simulate solvation effects and thermal stability. Software like GROMACS or AMBER can model decomposition pathways under varying temperatures .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for fluorinated nitropyridines?

- Methodology :

- Parameter Screening : Systematically vary solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures. For example, higher polarity solvents may improve fluorination efficiency but promote side reactions.

- Byproduct Analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., dehalogenation or over-nitration).

- Literature Comparison : Cross-reference methods from analogous compounds (e.g., 2-Chloro-3-methoxy-5-nitropyridine in vs. 5-Fluoro-2-nitrophenol in ) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.